molecular formula C12H19N3O B157030 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline CAS No. 122833-04-9

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B157030
CAS No.: 122833-04-9
M. Wt: 221.3 g/mol
InChI Key: LUYPGLRYFIVYTH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a cycloalkylamine analogue that can be used as a component of organic synthesis intermediates. It is known for its application in the synthesis of active compounds such as ASP3026 . The compound has the molecular formula C17H28N4O and a molecular weight of 304.43 g/mol .

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline are the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth and division. Abnormalities in these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer.

Mode of Action

This compound interacts with its targets (EGFR and ALK) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation.

Biochemical Pathways

The affected pathways include the EGFR signaling pathway and the ALK pathway. Downstream effects of inhibiting these pathways include reduced cell proliferation, decreased cell survival, and increased apoptosis (programmed cell death). This can lead to a reduction in tumor growth and size .

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell proliferation and increased apoptosis. This results in a reduction in tumor growth and size .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the presence of both methoxy and piperazine groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYPGLRYFIVYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602870
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122833-04-9
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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